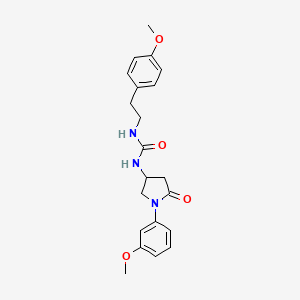
1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- IUPAC Name : 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Molecular Formula : C20H24N2O4
- Molecular Weight : 356.42 g/mol
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antineoplastic Properties : Compounds with urea moieties have been shown to exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of urea have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : Some studies suggest that compounds with methoxyphenyl groups can interact with neurotransmitter systems, potentially providing neuroprotective benefits. This is particularly relevant in conditions like neurodegeneration.
Efficacy in Preclinical Models
Several studies have evaluated the efficacy of related compounds in preclinical models:
Case Studies
- Anticancer Activity : A study focusing on a related compound demonstrated significant anticancer activity against various human cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of angiogenesis.
- Neuroprotective Studies : In a rodent model of Alzheimer’s disease, a compound structurally similar to this compound showed reduced amyloid plaque formation and improved behavioral outcomes.
- Inflammation Modulation : Another study indicated that derivatives could modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-8-6-15(7-9-18)10-11-22-21(26)23-16-12-20(25)24(14-16)17-4-3-5-19(13-17)28-2/h3-9,13,16H,10-12,14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLHRDJHGOFNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














